6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Description
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS: 405103-26-6) is a bicyclic organic compound featuring a benzopyran core fused with a partially saturated heterocyclic ring. Its molecular formula is C₁₀H₉BrO₃, with a molecular weight of 257.08 g/mol . The structure includes a bromine atom at the 6-position, a carboxylic acid group at the 1-position, and a dihydro configuration (3,4-dihydro) in the benzopyran system.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-2,5,9H,3-4H2,(H,12,13) |
InChI Key |
HEYQSFLBVYZJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-bromo-substituted dihydrobenzopyran carboxylic acids typically follows a two-step approach:
- Step 1: Formation of an intermediate by reaction of a suitably substituted phenol with a γ-butyrolactone or related compound under basic conditions.
- Step 2: Acid-catalyzed cyclization to close the benzopyran ring and form the carboxylic acid functionality.
This approach is supported by a Chinese patent (CN108148032B), which describes a general and industrially scalable method for preparing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, including halogenated variants where the halogen (bromine in this case) is para to the hydroxyl group on the phenol precursor.
Detailed Synthetic Route
The acid-catalyzed ring closure is critical to obtain the 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid structure. The reaction proceeds efficiently with common acid catalysts such as zinc chloride.
Synthesis of the Brominated Phenol Precursor
The brominated phenol starting material, 6-bromo-2-hydroxyphenol, can be prepared by selective bromination of 2-hydroxyphenol (resorcinol) or purchased commercially. The bromine substituent is introduced at the 6-position, ortho to the hydroxyl group, which directs subsequent reactions.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Phenol substrate | 6-bromo-2-hydroxyphenol | Bromine at 6-position critical for substitution pattern |
| Base used | Potassium hydride, sodium carbonate, potassium carbonate | Base facilitates nucleophilic attack on γ-butyrolactone |
| Reaction temperature (Step 1) | 10-100 °C | Optimized for intermediate formation |
| Reaction time (Step 1) | 1-24 h | Longer times favor completion |
| Acid catalyst (Step 2) | Zinc chloride (ZnCl2) or similar | Catalyzes ring closure |
| Cyclization temperature | 75-110 °C | Ensures ring closure and acid formation |
| Yield | Up to 72% (for fluorinated analogs) | Brominated analog yields expected similar |
Analytical Characterization
The synthesized 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is characterized by:
- 1H NMR Spectroscopy: Signals corresponding to aromatic protons, methylene groups in the dihydro ring, and the carboxylic acid proton.
- Melting Point: Typically in the range consistent with substituted benzopyran carboxylic acids.
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C9H7BrO3.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
These characterization methods confirm the structure and purity of the final product.
Industrial and Research Applications
The described preparation method is advantageous for industrial scale-up due to:
- Simple two-step synthesis.
- Use of readily available and inexpensive starting materials.
- Moderate reaction conditions.
- High yield and purity.
- Applicability to various halogen substitutions (fluorine, chlorine, bromine).
The compound and its derivatives are valuable intermediates in pharmaceutical research, particularly for the development of bioactive molecules targeting neurological and cardiovascular diseases.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the carboxylic acid group or other functional groups present in the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzopyrans and Benzothiopyrans
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran (CAS 112110-44-8)
- Key Differences :
- The benzothiopyran system replaces the oxygen atom in the benzopyran ring with sulfur, altering electronic properties and hydrogen-bonding capacity.
- Two methyl groups at the 4-position increase steric hindrance and lipophilicity compared to the unsubstituted dihydro system in the target compound.
- Implications :
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid (CAS 1780638-38-1)
Ester and Acyloxy Derivatives
3-Bromophenyl 6-Butyryloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate (Compound 19b)
- Key Differences :
- A 2-oxo group replaces the dihydro configuration, creating a planar lactone ring.
- The carboxylic acid is esterified with a 3-bromophenyl group, and a butyryloxymethyl chain is added at the 6-position.
- Implications :
6-Valeryloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic Acid (Compound 17c)
Heterocyclic and Spiro Analogs
1,2-Bis(6-bromo-3,4-dihydro-2H-benz[e][1,3]oxazin-3-yl)ethane
- Key Differences :
- Benzoxazine rings (with nitrogen and oxygen) replace the benzopyran system.
- A spiro structure creates a rigid, symmetric framework.
- Implications :
(4′S)-6-Bromo-1′-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3′-pyrrolidine]-4′-carboxylic Acid
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact on Properties
| Compound Class | Functional Group Modifications | Impact on Properties |
|---|---|---|
| Benzothiopyrans | S instead of O, methyl groups | Increased lipophilicity, metabolic stability |
| Ester derivatives | Carboxylic acid → ester | Enhanced cell permeability, reduced solubility |
| Spiro compounds | Rigid fused rings | Improved target selectivity, conformational control |
Biological Activity
6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a carboxylic acid functional group, which are critical for its biological activity. The bromine enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing promising results.
Minimum Inhibitory Concentration (MIC) Studies
Table 1 summarizes the MIC values for 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid against different microbial strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
| Aspergillus niger | 30 |
These results suggest that the compound has strong antibacterial activity against Staphylococcus aureus and moderate activity against Candida albicans.
The mechanism by which 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid exerts its biological effects involves interaction with specific enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in modulating enzyme activity and influencing microbial resistance mechanisms.
Interaction Studies
Studies have shown that derivatives of this compound can bind effectively to enzymes associated with microbial resistance. Understanding these interactions is essential for developing new therapeutic agents capable of overcoming existing drug resistance in pathogens.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers at a pharmaceutical laboratory, 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antifungal Properties
Another study focused on the antifungal properties of the compound against various Candida species. Results indicated that it inhibited biofilm formation at sub-MIC concentrations, suggesting its utility in treating candidiasis where biofilm formation poses a therapeutic challenge.
Comparison with Similar Compounds
The biological activity of 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be compared with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 6-Fluoro-3,4-dihydro-2H-chromen-4-carboxylic acid | Fluorine substitution; differing bioactivity |
| 6-Chloro-3,4-dihydro-2H-chromen-4-carboxylic acid | Chlorine instead of bromine; altered reactivity |
| 6-Iodo-3,4-dihydro-2H-chromen-4-carboxylic acid | Iodine substitution; unique biological profile |
The presence of bromine in this compound enhances its reactivity and biological activity compared to analogs with other halogens.
Q & A
Q. What are the key synthetic routes for 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via functionalization of the benzopyran scaffold. Common methods include:
- Bromination : Direct bromination at the 6-position using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Carboxylic acid introduction : Oxidation of a methyl or hydroxymethyl group at the 1-position using KMnO₄ or CrO₃ under acidic conditions .
- Optimization : Reaction yields improve with anhydrous solvents (e.g., CHCl₃), temperature control (reflux at 80–100°C), and stoichiometric adjustments to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR spectroscopy : H and C NMR confirm the bromine substitution pattern and dihydrobenzopyran backbone .
- IR spectroscopy : Peaks at ~1740 cm (C=O lactone) and ~1689 cm (carboxylic acid) validate functional groups .
- HPLC-MS : Ensures >95% purity and detects trace impurities from synthesis .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in aqueous buffers; dissolves in polar aprotic solvents (DMSO, DMF) or methanol. Stability tests show degradation <5% at 4°C for 30 days in inert atmospheres .
Advanced Research Questions
Q. How does bromine substitution at the 6-position influence biological activity compared to other halogenated analogs?
The 6-bromo group enhances electrophilic reactivity, improving interactions with biological targets (e.g., enzyme active sites). Comparative studies show:
Q. How can researchers resolve contradictions in reported pharmacological effects (e.g., anti-inflammatory vs. cytotoxic activity)?
- Dose-dependency : Low concentrations (≤10 µM) show anti-inflammatory effects (NF-κB inhibition), while higher doses (>50 µM) induce apoptosis via ROS generation .
- Cell line variability : Activity varies by cell type (e.g., IC₅₀ of 12 µM in HeLa vs. 45 µM in MCF-7), necessitating standardized assays (e.g., MTT with 48h exposure) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug derivatization : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with hydrolysis in serum regenerating the active form .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2h to 8h in rodent models .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina simulations reveal high-affinity binding to cyclooxygenase-2 (COX-2) (ΔG = -9.2 kcal/mol) .
- MD simulations : 100-ns trajectories confirm stable binding in the COX-2 active site, with bromine forming hydrophobic interactions with Leu-384 .
Methodological Challenges
Q. What are common pitfalls in synthesizing 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, and how are they mitigated?
- Over-oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to prevent degradation of the dihydro ring .
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) removes brominated byproducts .
Q. How should researchers validate target engagement in cellular assays?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
- Knockdown/overexpression : CRISPR-Cas9 editing of putative targets (e.g., COX-2) confirms mechanism .
Data Interpretation and Reproducibility
Q. How can inconsistent IC₅₀ values across studies be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
